Sarracine N-oxide

Description

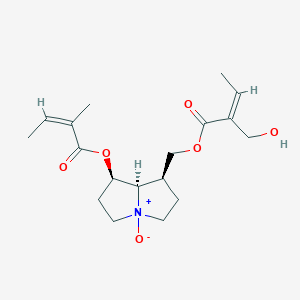

Sarracine N-oxide is a pyrrolizidine alkaloid (PA) derived from plants in the genus Senecio (Asteraceae). It is characterized by a necine base (retronecine) esterified with sarracinic and angelic acids, forming a macrocyclic diester structure . The compound’s CAS number is 19038-27-8, and its molecular weight is approximately 337 g/mol, as inferred from mass spectrometry (MS) data showing an M⁺ ion at m/z 337 . Key structural features include olefinic carbons (C-12 and C-18 at δ 131.7 and 125.4 in ¹³C NMR) and distinct angular methyl groups (C-14: δ 16.0; C-20: δ 15.7) . The N-oxide functional group enhances its polarity and influences its pharmacological and toxicological profiles, including bioactivation pathways that generate reactive oxygen species (ROS) .

Properties

Molecular Formula |

C18H27NO6 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-,19?/m1/s1 |

InChI Key |

MUIDVKVQYZTVRF-SSUMPPNJSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO)[O-] |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] |

Origin of Product |

United States |

Preparation Methods

Natural Extraction Methods

Plant Sources and Collection

Sarracine N-oxide occurs naturally in several plant species of the Asteraceae family. The primary sources include:

Table 1: Natural Sources of this compound

Plant material collection typically requires careful identification of the species, harvesting at optimal growth stages (generally flowering), and immediate processing or appropriate storage to prevent degradation of the alkaloid content.

Chemical Synthesis Approaches

Oxidation of Tertiary Amines

The most common approach to N-oxide synthesis involves the oxidation of the corresponding tertiary amine, which can be applied to Sarracine preparation.

Peroxyacid-Based Methods

Protocol C: m-Chloroperoxybenzoic Acid (mCPBA) Method

The mCPBA method represents one of the most reliable approaches for N-oxide formation:

- Add the precursor amine to dichloromethane (8 ml per gram) at 0-5°C.

- Add m-chloroperoxybenzoic acid (1.5 equivalents) at 0°C.

- Stir at 20-25°C for 24 hours.

- Monitor by TLC using dichloromethane/methanol (10:1) as mobile phase.

- Concentrate the reaction solution under reduced pressure.

- Add water (20 ml per gram of starting material), adjust to pH 4-5, and stir for 2-3 hours.

- Filter to remove m-chlorobenzoic acid, collect the filtrate, and concentrate.

- Dry under vacuum to obtain the target product.

This method consistently produces high yields (80-95%) of N-oxides with excellent purity.

Table 2: Comparison of mCPBA Oxidation Conditions for Various Substrates

Protocol D: Peroxybenzoic Acid Method

First reported by Jakob Meisenheimer for pyridine-N-oxide synthesis, this method can be adapted for Sarracine:

- Dissolve the precursor amine in chloroform or dichloromethane.

- Prepare a solution of peroxybenzoic acid in the same solvent.

- Add the peroxyacid solution dropwise at 0-5°C.

- Allow to warm to room temperature and stir for 12-24 hours.

- Wash with sodium bicarbonate solution to remove benzoic acid.

- Dry over sodium sulfate and concentrate.

- Purify by appropriate methods.

Metal-Catalyzed Oxidation Processes

Methyltrioxorhenium (MTO) Catalyzed Oxidation

MTO effectively catalyzes hydrogen peroxide oxidation of amines to N-oxides:

- Dissolve the precursor amine (1 equivalent) in methanol or methanol/dichloromethane mixture.

- Add methyltrioxorhenium (CH3ReO3, 2-5 mol%).

- Add 30% hydrogen peroxide (2 equivalents) or sodium percarbonate.

- Stir at room temperature for 2-6 hours.

- Quench with sodium sulfite solution and work up appropriately.

The advantage of this method is its mild conditions and high selectivity.

Manganese Porphyrin Catalyzed Oxidation

Manganese tetrakis(2,6-dichlorophenyl)porphyrin can efficiently catalyze amine oxidation:

- Prepare a solution of the precursor amine in dichloromethane.

- Add manganese porphyrin catalyst (0.1-1 mol%).

- Add hydrogen peroxide (30%, 2-3 equivalents) dropwise.

- Monitor the reaction to completion (typically 4-8 hours).

- Work up and purify as appropriate.

This method is particularly useful for sterically hindered amines that react slowly with traditional oxidants.

Microreactor-Based Synthesis

Microreactor technology offers significant advantages for N-oxide synthesis, particularly for reactions with safety concerns:

- Prepare separate solutions of the precursor amine and oxidizing agent (e.g., m-CPBA in dichloromethane or aqueous hydrogen peroxide in acetic acid).

- Feed the solutions into the microreactor at controlled flow rates.

- Optimize residence time and temperature (typically 5-30 minutes and 20-80°C).

- Collect the product stream.

- Work up and purify as needed.

Table 3: Advantages of Microreactor Technology for N-oxide Synthesis

| Parameter | Conventional Batch | Microreactor | Benefit |

|---|---|---|---|

| Temperature control | ±5°C | ±0.5°C | More selective reactions |

| Heat exchange | Limited by vessel surface area | Enhanced by high surface-to-volume ratio | Safer exothermic oxidations |

| Mixing efficiency | Variable, diffusion-limited | Excellent, controlled by channel dimensions | Higher reaction rates |

| Active reactor volume | Large (potential hazard) | Extremely low (μL to mL range) | Reduced risk with reactive intermediates |

| Scale-up | Problematic, requires redesign | Predictable, numbering-up approach | Faster development to production |

This approach is particularly valuable for safety-concern oxidations, as it minimizes the amount of potentially hazardous oxidizing agents present at any given time.

Purification and Characterization

Purification Techniques

Chromatographic Methods

Preparative HPLC Protocol:

- Dissolve crude this compound in an appropriate solvent mixture.

- Use an Inertsil ODS-3 column with gradient elution from 10/90% acetonitrile/water to 90/10% acetonitrile/water containing 0.1% formic acid.

- Collect fractions containing the target compound as determined by analytical HPLC or LC-MS.

- Concentrate fractions and lyophilize to obtain the purified product.

Column Chromatography Protocol:

- Prepare a silica gel column using an appropriate solvent system (typically dichloromethane/methanol gradients).

- Apply the crude product to the column.

- Elute with increasing proportions of methanol in dichloromethane.

- Monitor fractions by TLC.

- Combine and concentrate relevant fractions.

Crystallization

For final purification, crystallization can be employed:

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR spectroscopy typically shows characteristic shifts for the pyrrolizidine skeleton and the influence of the N-oxide group.

- 13C NMR provides crucial information about carbon environments, particularly those affected by the N-oxide functionality.

- 15N NMR can directly confirm the presence of the N-oxide group.

Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) confirms the molecular formula (C18H27NO6).

- Characteristic fragmentation patterns include loss of oxygen from the N-oxide group.

- LC-MS/MS can provide structural information through fragmentation pathways.

Infrared Spectroscopy:

- The N-oxide group typically shows a strong absorption band around 1250-1300 cm-1.

Chromatographic Analysis

HPLC Analysis Protocol:

Comparative Analysis of Preparation Methods

Table 4: Comprehensive Comparison of this compound Preparation Methods

| Method | Typical Yield | Advantages | Limitations | Equipment Requirements | Safety Considerations | Scale-up Potential |

|---|---|---|---|---|---|---|

| Natural Extraction | 0.01-0.1% | Provides naturally occurring compound | Very low yield, plant source dependent | Basic extraction equipment | Low hazard | Limited by plant availability |

| H2O2/Acetic Acid | 70-90% | Inexpensive reagents, well-established | Long reaction times, potential explosive hazard | Standard laboratory glassware | Moderate hazard with H2O2 | Good, with proper safety measures |

| UHP/MTO | 75-85% | Solid reagent, safer handling | Higher cost of catalyst | Standard laboratory glassware | Low to moderate hazard | Excellent |

| mCPBA Method | 80-95% | High yield, reliable, well-documented | Higher cost of reagent, generates chlorobenzoic acid waste | Standard laboratory glassware | Moderate hazard | Good |

| Microreactor | 85-95% | Excellent control, enhanced safety | Higher equipment cost, specialized expertise required | Microreactor setup | Low hazard during operation | Excellent through numbering up |

Chemical Reactions Analysis

Synthetic Methods and N-Oxidation

The synthesis of N-oxides typically involves oxidation of tertiary amines or nitrogen-containing heterocycles. For pyridine analogs, common oxidizing agents include:

-

m-CPBA (meta-chloroperbenzoic acid) : Achieves high conversions under optimized conditions (e.g., 50°C, 3 min residence time in microreactors) .

-

Hydrogen peroxide (H₂O₂) : Effective in acetic acid, with optimal conversions at elevated temperatures (e.g., 130°C, 30 min residence time) .

| Oxidizing Agent | Reaction Conditions | Conversion Efficiency |

|---|---|---|

| m-CPBA | 50°C, 3 min | ~100% |

| H₂O₂ (27% aq.) | 130°C, 30 min | 91.5% |

Reactivity of N-Oxides

N-oxides exhibit distinct reactivity due to the polarized N⁺–O⁻ bond, enabling transformations such as:

-

Polonovski Rearrangement : β-Elimination triggered by acylation (e.g., acetyl chloride), forming carbonyl compounds .

-

Cope Eliminations : β-Hydrogen elimination to yield alkenes .

-

Meisenheimer Rearrangements : Structural rearrangements under thermal or electrophilic conditions .

Deoxygenation and Reduction

N-oxides can be reduced to their parent amines via:

-

Metal-mediated methods : Indium with pivaloyl chloride at room temperature achieves high yields (e.g., quinoline N-oxide → quinoline, 94% yield) .

| Reduction Method | Conditions | Yield |

|---|---|---|

| In/COCl₃ | RT, i-PrOH | 94% |

| NaBH₄/AlCl₃ | Batch conditions | Variable |

Analytical Characterization

Key diagnostic features for N-oxides include:

-

NMR shifts : Downfield shifts for protons adjacent to the N⁺–O⁻ group .

-

IR spectroscopy : Absorption bands for the N⁺–O⁻ bond (e.g., ~1250–1300 cm⁻¹) .

Thermal Stability and Decomposition

N-oxides generally decompose above 100°C, undergoing:

-

Extrusion reactions : Formation of alkenes or carbonyl compounds (e.g., N-tert-butylaziridine N-oxide → ethylene + tert-nitrosobutane) .

-

Hydroxylamine formation : Syn-elimination via ene reactions .

Comparative Reactivity

Aromatic N-oxides (e.g., pyridine) are more stable than aliphatic amine oxides due to stronger π-backdonation . This stability influences reaction pathways, with aromatic systems favoring electrophilic substitutions over decomposition.

Scientific Research Applications

Sarracine N-oxide, a pyrrolizidine alkaloid (PA) found in Senecio scandens, is drawing increasing interest for its diverse biological activities and wide range of applications in scientific research. As a member of the pyrrolizidine alkaloid family, this compound exhibits a range of pharmacological properties, including hepatotoxicity, genotoxicity, and cytotoxicity, making it significant in toxicological studies and potential therapeutic applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry this compound serves as a reference standard in analytical chemistry for studying pyrrolizidine alkaloids.

- Biology It is studied for its role in plant defense mechanisms against herbivores. Pyrrolizidine alkaloids (PAs) are heterocyclic organic compounds synthesized by plants, thought to act as defense compounds against herbivores .

- Medicine Research indicates that this compound exhibits hepatotoxic, genotoxic, and cytotoxic activities, making it a subject of interest in toxicology studies.

- Industry It is used in the development of natural product-based pesticides and pharmaceuticals.

Biochemical Analysis

Biochemical Properties this compound, like other pyrrolizidine alkaloids, is involved in a series of biochemical reactions. The central structure of these alkaloids is modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations.

Molecular Mechanism The modification of the central structure of pyrrolizidine alkaloids involves specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations.

Metabolic Pathways this compound is part of the metabolic pathways of pyrrolizidine alkaloids. These pathways are highly conserved, but the diversification of secondarily derived pyrrolizidine alkaloids is extremely plastic.

This compound has garnered attention for its diverse biological activities. As a member of the pyrrolizidine alkaloid family, it exhibits a range of pharmacological properties, including hepatotoxicity, genotoxicity, and cytotoxicity, making it significant in toxicological studies and potential therapeutic applications.

Related Research

- Antileishmanial activity A study of N-oxide derivatives found that a compound containing N-oxide reduced ~90% of parasite burden in the liver and spleen in mice infected with L. infantum .

- Nitrous oxide abuse Research has shown a link between abuse of nitrous oxide and neurological symptoms such as limb numbness or weakness .

- Medicinal chemistry Heterocyclic N-oxides have emerged as potent compounds with anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities .

N-oxides can be regarded as masked NO donors, and under thiol mediation, these molecules have been shown to produce nitric oxide. The nitric oxide released by these agents has been linked to the activation of the soluble guanylyl cyclase-cGMP pathway .

Mechanism of Action

The mechanism of action of Sarracine N-oxide involves its interaction with cellular targets and pathways. The N-oxide group is known for its redox reactivity, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making this compound a potential anticancer agent . Additionally, the compound’s ability to form strong hydrogen bonds and its polar nature contribute to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrrolizidine Alkaloid N-Oxides

8-Episarracine N-Oxide

- Structural Differences : 8-Epithis compound is a stereoisomer of this compound, differing in the configuration at C-6. This results in distinct NMR coupling constants (ΣJ₇ = 10.3 Hz vs. 6.5 Hz for this compound) .

- Spectral Data : MS fragmentation patterns differ slightly, with 8-epithis compound showing prominent fragments at m/z 237 (base peak) and m/z 138, compared to this compound’s m/z 222 and 122 .

Echimidine N-Oxide

- Structural Features : Echimidine N-oxide contains a retronecine core esterified with echimidinic acid instead of sarracinic acid.

- Analytical Differentiation : LC-MS/MS transitions (m/z 414 → 254, 352, 396) distinguish echimidine N-oxide from this compound derivatives (m/z 414 → 270) .

- Toxicity Profile : Both compounds are hepatotoxic, but echimidine N-oxide exhibits higher bioactivation rates due to its ester side-chain reactivity .

Senecionine N-Oxide

- Structural Comparison : Senecionine N-oxide shares the retronecine core but is esterified with seneciotic acid. Its CAS number is 13268-67-2, with a molecular weight of 335 g/mol .

- Pharmacokinetics : Senecionine N-oxide has a higher blood-brain barrier permeability (Kp = 1.2) compared to this compound (Kp = 0.9), as inferred from analogous PA studies .

Analytical and Pharmacokinetic Comparisons

Table 1: Key Properties of this compound and Analogues

Table 2: Toxicity and Bioactivation Pathways

Mechanistic and Functional Contrasts

- Bioactivation : this compound’s N-oxide group undergoes reductive cleavage in the liver, producing ROS and pyrrolic intermediates responsible for DNA adduct formation . Echimidine N-oxide’s larger ester groups accelerate this process, increasing hepatotoxicity .

- Analytical Challenges : Co-elution of this compound derivatives (e.g., 7′-sarracinyl-9-viridifloro-retronecine N-oxide) with echimidine N-oxide in LC-MS/MS requires careful optimization of collision energy (15–45 eV) and MRM transitions .

Q & A

Q. What spectroscopic methods are used to confirm the structure of Sarracine N-oxide and its derivatives?

To confirm the structure of this compound, researchers rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) .

- MS Analysis : The molecular ion peak (M⁺) for this compound derivatives, such as 8-episarracine, appears at m/z 337, with characteristic fragments at m/z 237 (loss of C5H8O2), 138 (cleavage of the pyrrolizidine ring), and 82 (angular fragment) .

- ¹H NMR : Key signals include olefinic protons (C-12 and C-18) and methyl groups (C-14, C-20, C-21). For example, the ΣJ7 coupling constant (10.3 Hz in 8-episarracine vs. 6.5 Hz in Sarracine) helps distinguish stereoisomers .

- ¹³C NMR : Olefinic carbons (131.7 ppm, 125.4 ppm) and oxygenated carbons (64.5 ppm for C-15) are critical for structural confirmation .

Q. How can this compound be synthesized and derivatized for functional studies?

this compound is typically synthesized via oxidation of Sarracine or reduced to its base form (e.g., 8-episarracine) using Zn/HCl .

- Reduction Protocol : React this compound with Zn dust in HCl under reflux. The product (8-episarracine) is purified via chromatography and validated via MS/NMR .

- Derivatization : Introduce functional groups (e.g., acetyl, benzoyl) to study structure-activity relationships (SAR). Reactions are monitored by TLC and quantified via HPLC-MS .

Advanced Research Questions

Q. How do researchers assess the mutagenic potential of this compound using computational and experimental models?

Mutagenicity is evaluated through structure-activity relationship (SAR) fingerprinting and Ames tests :

- SAR Fingerprinting : Hierarchical substructure searches (101 predefined alerts) identify mutagenic subclasses. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses are flagged as high-risk, while general aromatic N-oxide alerts are downgraded .

- Experimental Validation : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix). Compare this compound to known mutagens (e.g., quindioxin) and quantify revertant colonies .

Q. What experimental designs address contradictions in mutagenicity data for N-oxide compounds?

Conflicting results arise from structural diversity and assay variability. To resolve this:

- Data Aggregation : Combine public (e.g., EPA ToxCast) and proprietary pharmaceutical datasets. Prioritize subclasses with ≥80% mutagenicity concordance (e.g., quindioxin derivatives) .

- Dose-Response Analysis : Use Hill slopes to distinguish threshold effects. For example, non-mutagenic N-oxides may show weak activity only at high concentrations (≥1 mM) .

- Mechanistic Studies : Test DNA adduct formation via ³²P-postlabeling or Comet assays to confirm direct genotoxicity .

Q. How can cellular uptake mechanisms of this compound be studied in hepatic models?

- In Vitro Models : Use HepG2 or Huh7 cells to measure uptake via LC-MS/MS. Compare wild-type vs. transporter-knockout (e.g., OCT1-deficient HEK293) lines to identify passive diffusion vs. active transport .

- In Vivo Models : Administer this compound to Oct1-knockout mice. Plasma and liver concentrations are quantified at intervals (e.g., 0.5–24 hr) to assess transporter independence .

Q. What analytical methodologies enable quantification of this compound in complex matrices like plant extracts?

- Sample Preparation : Use on-line solid-phase extraction (SPE) to minimize manual cleanup. Optimize pH (2.5–3.0) for protonation and retention on C18 cartridges .

- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 354 → 138 (this compound) and 336 → 120 (Sarracine) .

- Validation : Achieve linearity (r² > 0.99) from 10–300 µg/kg. Calculate intra-day precision (CV < 15%) and recovery (70–120%) using spiked matrices .

Q. How can conflicting data on this compound’s bioactivity be reconciled across studies?

- Meta-Analysis : Pool data from ≥5 independent studies. Use random-effects models to calculate pooled effect sizes (e.g., Hedge’s g) and assess heterogeneity (I² statistic) .

- Experimental Replication : Standardize protocols (e.g., cell passage number, solvent controls) to minimize variability. Report negative results to reduce publication bias .

Q. What strategies improve the predictive accuracy of this compound’s toxicological profiles?

- Hybrid Models : Combine expert-rule systems (e.g., Leadscope’s mutagenicity model) with machine learning (e.g., Random Forest). Train on 500+ N-oxide compounds with Ames test outcomes .

- Read-Across : Use analogues with validated toxicity data (e.g., retrosine N-oxide) to infer this compound’s hazards. Apply OECD QSAR validation principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.